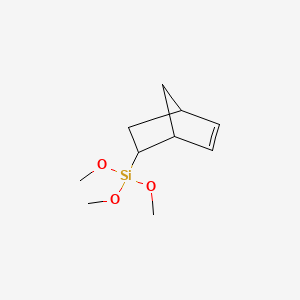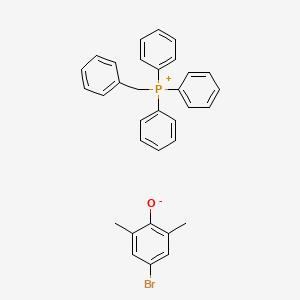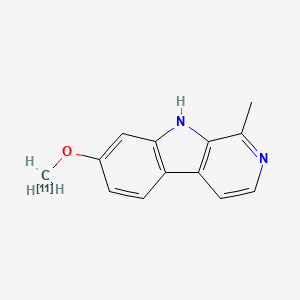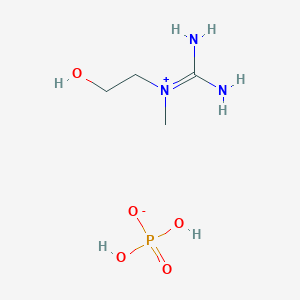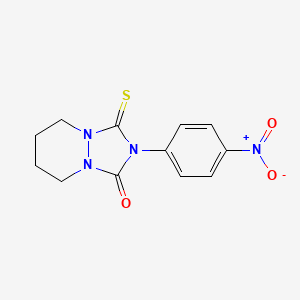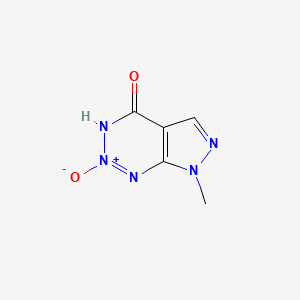
Sodium (1,3,5,7-tetramethyloctyl)benzenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium (1,3,5,7-tetramethyloctyl)benzenesulphonate is a chemical compound with the molecular formula C18H29NaO3S. It is a sodium salt of benzenesulfonic acid, where the benzene ring is substituted with a 1,3,5,7-tetramethyloctyl group. This compound is known for its surfactant properties, making it useful in various industrial and research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (1,3,5,7-tetramethyloctyl)benzenesulphonate typically involves the sulfonation of 1,3,5,7-tetramethyloctylbenzene followed by neutralization with sodium hydroxide. The reaction conditions often include:
Sulfonation: Using sulfur trioxide or chlorosulfonic acid as the sulfonating agent.
Neutralization: Adding sodium hydroxide to the sulfonated product to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the sulfonation and neutralization processes are optimized for high yield and purity. The product is then purified through crystallization or other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions
Sodium (1,3,5,7-tetramethyloctyl)benzenesulphonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Oxidation: Strong oxidizing agents such as potassium permanganate can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of the original compound .
Aplicaciones Científicas De Investigación
Sodium (1,3,5,7-tetramethyloctyl)benzenesulphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents.
Mecanismo De Acción
The mechanism of action of Sodium (1,3,5,7-tetramethyloctyl)benzenesulphonate primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. This property is crucial in its applications in detergents and emulsifiers .
Comparación Con Compuestos Similares
Similar Compounds
Sodium dodecylbenzenesulfonate: Another surfactant with a similar structure but different alkyl chain length.
Sodium lauryl sulfate: A widely used surfactant with a different chemical structure but similar applications.
Uniqueness
Sodium (1,3,5,7-tetramethyloctyl)benzenesulphonate is unique due to its specific alkyl chain structure, which imparts distinct surfactant properties. This makes it particularly effective in certain industrial and research applications where other surfactants may not perform as well .
Propiedades
Número CAS |
25321-28-2 |
|---|---|
Fórmula molecular |
C18H29NaO3S |
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
sodium;2-(4,6,8-trimethylnonan-2-yl)benzenesulfonate |
InChI |
InChI=1S/C18H30O3S.Na/c1-13(2)10-14(3)11-15(4)12-16(5)17-8-6-7-9-18(17)22(19,20)21;/h6-9,13-16H,10-12H2,1-5H3,(H,19,20,21);/q;+1/p-1 |
Clave InChI |
CIEWOMYXNBKIDA-UHFFFAOYSA-M |
SMILES canónico |
CC(C)CC(C)CC(C)CC(C)C1=CC=CC=C1S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





